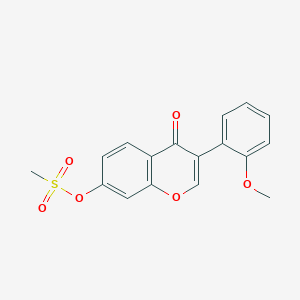

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate

説明

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate is a synthetic chromen-4-one derivative with a methanesulfonate ester group at the 7-position and a 2-methoxyphenyl substituent at the 3-position. Chromen-4-one (benzopyran-4-one) derivatives are widely studied for their biological activities, including neuroprotective, anti-inflammatory, and enzyme inhibitory effects .

特性

IUPAC Name |

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6S/c1-21-15-6-4-3-5-12(15)14-10-22-16-9-11(23-24(2,19)20)7-8-13(16)17(14)18/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTDPCSGZOVMMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364412 | |

| Record name | 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208446-31-5 | |

| Record name | 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate typically involves the following steps:

Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of 2-hydroxyacetophenone derivatives. This reaction is often catalyzed by acids such as sulfuric acid or phosphoric acid under reflux conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the phenolic hydroxyl group using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Methanesulfonation: The final step involves the introduction of the methanesulfonate group. This can be achieved by reacting the chromone derivative with methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromone core to chromanol derivatives.

Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Chromanol derivatives.

Substitution: Various substituted chromone derivatives depending on the nucleophile used.

科学的研究の応用

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase enzymes, blocking their activity and thereby affecting physiological processes such as pH regulation and ion transport . The methanesulfonate group enhances the compound’s solubility and facilitates its interaction with the target enzymes.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate and its analogs:

Notes:

- ND: Not determined in provided evidence.

- Hypothesized neuroprotection: Inferred from structural similarity to F0850-4777, which demonstrated stable binding to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in molecular dynamics (MM/GBSA) studies .

Key Research Findings on Analogous Compounds

4-Methylbenzoate Derivative (F0850-4777): Exhibited high gastrointestinal absorption, compliance with Lipinski’s rule (molecular mass <500 g/mol, zero violations), and suitability for blood-brain barrier (BBB) permeation .

Morpholine-4-carboxylate Derivative :

- Listed in chemical databases (e.g., ZINC2424450, CHEMBL1383328) but lacks published biological data .

Structural and Functional Differences

- Methanesulfonate vs. This may reduce BBB permeability compared to F0850-4777, which has favorable lipophilicity .

- Methanesulfonate vs. Propionate :

- The propionate ester (−OCOCH₂CH₃) is less bulky and more lipophilic than methanesulfonate, possibly enhancing membrane diffusion but decreasing target specificity.

生物活性

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate is a synthetic organic compound belonging to the class of chromen-4-one derivatives. Its unique structure, characterized by a chromone core and functional groups such as a methoxyphenyl and a methanesulfonate group, has attracted considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, enzyme interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula : C18H16O6S

- Molecular Weight : 356.38 g/mol

- Functional Groups : Methoxyphenyl group, Methanesulfonate ester

The presence of the methanesulfonate group enhances solubility and reactivity, making it suitable for various biological applications .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The compound's mechanism of action may involve the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest |

| A549 (Lung Cancer) | 18.5 | ROS generation |

The cytotoxicity is attributed to its ability to induce apoptosis through various signaling pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Enzyme Interactions

This compound interacts with several enzymes, suggesting potential roles as an enzyme inhibitor. Notably, it has been studied for its inhibitory effects on carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues. This inhibition could have implications for treating conditions such as glaucoma and epilepsy .

Case Studies

Several case studies have highlighted the compound's potential:

- Cytotoxicity against Cancer Cell Lines : A study reported that treatment with this compound resulted in decreased viability of MCF-7 cells, with evidence of apoptosis confirmed through flow cytometry analysis .

- Anti-inflammatory Effects : In another study, the compound was administered to murine models of inflammation, leading to significant reductions in swelling and pain compared to control groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。